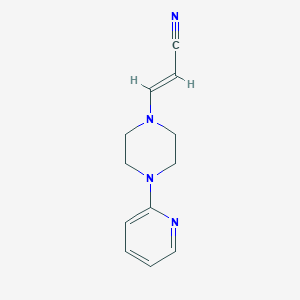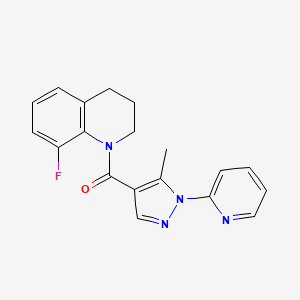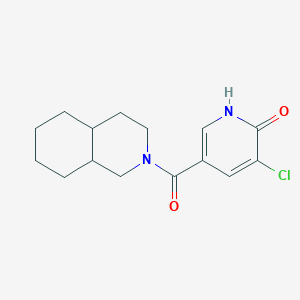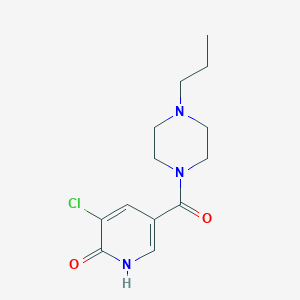
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PP2A inhibitor is a potent inhibitor of protein phosphatase 2A, which plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor works by inhibiting the activity of protein phosphatase 2A, which is a crucial regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor binds to the catalytic subunit of (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile, preventing it from dephosphorylating its substrates. This leads to the accumulation of phosphorylated proteins, which can induce apoptosis and suppress cell proliferation.
Biochemical and Physiological Effects:
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor has been shown to induce apoptosis and suppress cell proliferation in cancer cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor has also been shown to regulate the expression of various genes involved in cellular processes, including cell cycle progression and DNA repair.
实验室实验的优点和局限性
One advantage of using (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor in lab experiments is its potent inhibitory activity against protein phosphatase 2A. This makes it an excellent tool for studying the role of (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile in various cellular processes. However, one limitation of using (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor is its potential toxicity, which can affect the viability of cells and tissues.
未来方向
There are several future directions for research on (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor. One direction is to study its potential therapeutic applications in other diseases, including diabetes and cardiovascular disease. Another direction is to develop more potent and selective inhibitors of (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile, which can be used as therapeutic agents. Additionally, more research is needed to understand the mechanism of action of (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor and its effects on cellular processes.
合成方法
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor can be synthesized using a variety of methods, including the reaction of 4-pyridin-2-ylpiperazine with propargyl bromide, followed by the reaction of the resulting compound with cyanogen bromide. Another method involves the reaction of 4-pyridin-2-ylpiperazine with propargyl alcohol, followed by the reaction of the resulting compound with cyanogen bromide. Both methods result in the formation of (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile.
科学研究应用
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-5-3-7-15-8-10-16(11-9-15)12-4-1-2-6-14-12/h1-4,6-7H,8-11H2/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSHGBRUQQZNKX-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=CC#N)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C/C#N)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B7554052.png)
![2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol](/img/structure/B7554059.png)

![7-Methyl-2-[[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7554083.png)


![1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7554103.png)

![N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide](/img/structure/B7554114.png)
![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-1-(2-pyrrolidin-1-ylpyridin-4-yl)methanamine](/img/structure/B7554116.png)
![Imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7554131.png)
![[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7554133.png)
![2-Methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7554140.png)
![1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7554147.png)